HBV Core Antigen 18-27 Peptide: A Technical Guide for Researchers and Drug Development Professionals
HBV Core Antigen 18-27 Peptide: A Technical Guide for Researchers and Drug Development Professionals
Introduction
The Hepatitis B Virus (HBV) core antigen 18-27 peptide (HBcAg 18-27), with the amino acid sequence FLPSDFFPSV, is a highly immunodominant and promiscuous cytotoxic T-lymphocyte (CTL) epitope. It plays a crucial role in the host immune response to HBV infection and is a primary target for the development of therapeutic vaccines and T-cell-based immunotherapies. This technical guide provides an in-depth overview of the function, immunological significance, and experimental applications of the HBcAg 18-27 peptide, tailored for researchers, scientists, and professionals in drug development.
Function and Immunological Significance
The primary function of the HBcAg 18-27 peptide is to act as an antigenic epitope that elicits a robust CD8+ T-cell response.[1][2][3][4] This peptide is presented by Major Histocompatibility Complex (MHC) class I molecules on the surface of HBV-infected hepatocytes, marking them for recognition and elimination by virus-specific CTLs.
Key Characteristics:
-
Immunodominance: The HBcAg 18-27 epitope is a dominant target of the CD8+ T-cell response in patients with both acute and chronic HBV infection.[5]
-
HLA Promiscuity: While initially identified as being restricted by HLA-A2.1, further research has demonstrated its ability to bind to a variety of HLA class I molecules, including HLA-A02, B07, B35, B44, and B*51.[3] This promiscuity makes it an attractive target for broadly applicable immunotherapies.
-
Therapeutic Potential: Due to its high immunogenicity, the HBcAg 18-27 peptide is a key component in the design of therapeutic vaccines aimed at augmenting the CTL response to clear chronic HBV infection.[6][7] It is also a target for TCR-mimic antibodies and other T-cell redirecting therapies.[8]
-
Immune Escape: The high selection pressure exerted by the T-cell response against this epitope can lead to the emergence of viral escape variants with altered sequences, which may impair T-cell recognition or antigen processing.[3][4]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the HBcAg 18-27 peptide, providing insights into its immunogenicity and the efficacy of different therapeutic strategies.
Table 1: In Vitro Induction of HBcAg 18-27-Specific CD8+ T-Cells
| Peptide/Stimulus | Donor/Patient Group | Assay | Result | Reference |
| Peptide 1 (FLPSDFFPSV) | Healthy Donors (HLA-A2+) | Tetramer Assay | 0.35% of CD8+ T-cells | [2] |
| Peptide 1 (FLPSDFFPSV) | Chronic Hepatitis B Patients (HLA-A2+) | Tetramer Assay | 0.39% of CD8+ T-cells | [2] |
| Peptide 2 (TT 830-843 + GGG + HBcAg 18-27) | Healthy Donors (HLA-A2+) | Tetramer Assay | 0.38% of CD8+ T-cells | [2] |
| Peptide 2 (TT 830-843 + GGG + HBcAg 18-27) | Chronic Hepatitis B Patients (HLA-A2+) | Tetramer Assay | 0.43% of CD8+ T-cells | [2] |
| Peptide 3 (PreS2 18-24 + GGG + TT 830-843 + GGG + HBcAg 18-27) | Healthy Donors (HLA-A2+) | Tetramer Assay | 1.05% of CD8+ T-cells | [2] |
| Peptide 3 (PreS2 18-24 + GGG + TT 830-843 + GGG + HBcAg 18-27) | Chronic Hepatitis B Patients (HLA-A2+) | Tetramer Assay | 0.93% of CD8+ T-cells | [2] |
Table 2: Cytotoxicity of HBcAg 18-27-Specific CTLs
| Effector Cells | Target Cells | Effector:Target Ratio | % Specific Lysis | Reference |
| CTLs induced by Peptide 3 | T2 cells pulsed with HBcAg 18-27 | 100:1 | 68.4 ± 15% | [1][2] |
| Splenocytes from mice immunized with Peptide 3 | P815 cells pulsed with HBcAg 18-27 | 100:1 | 55.3 ± 10.1% | [7] |
Table 3: In Vivo Induction of HBcAg 18-27-Specific CD8+ T-Cells in HLA-A2 Transgenic Mice
| Immunogen | Assay | Result (% of CD8+ T-cells) | Reference |
| Peptide 1 (FLPSDFFPSV) | Tetramer Assay | 0.36% | [7] |
| Peptide 2 (TT 830-843 + GGG + HBcAg 18-27) | Tetramer Assay | 0.39% | [7] |
| Peptide 3 (PreS2 18-24 + GGG + TT 830-843 + GGG + HBcAg 18-27) | Tetramer Assay | 1.01% | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following are protocols for key experiments involving the HBcAg 18-27 peptide.
1. Solid-Phase Peptide Synthesis (Merrifield's Method)
-
Objective: To synthesize the HBcAg 18-27 peptide and its modified variants.
-
Procedure:
-
Utilize a peptide synthesizer (e.g., PE431A).
-
Employ the Merrifield's solid-phase synthesis method.
-
Purify the synthesized peptides using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) (e.g., WATERS 600).
-
Analyze the purified peptides by Mass Spectrometry (MS/MS) (e.g., API 2000) to confirm their identity and purity (>95%).
-
Dissolve the peptides in Dimethyl Sulfoxide (DMSO) at a concentration of 10 mg/mL and store at -70 °C.[1][7]
-
2. In Vitro Stimulation and Expansion of HBcAg 18-27-Specific CD8+ T-Cells
-
Objective: To induce and expand T-cells specific for the HBcAg 18-27 epitope from Peripheral Blood Mononuclear Cells (PBMCs).
-
Procedure:
-
Isolate PBMCs from peripheral blood of HLA-A2+ donors using Ficoll-Hypaque gradient centrifugation.
-
Culture the PBMCs in RPMI 1640 medium supplemented with fetal calf serum (FCS).
-
Pulse the PBMCs with the HBcAg 18-27 peptide (or its modified variants) at a concentration of 10 µg/mL.
-
Culture the cells for 10 days to allow for the expansion of antigen-specific T-cells.[3][9]
-
3. Tetramer-Binding Assay for Quantification of Specific CD8+ T-Cells
-
Objective: To quantify the frequency of HBcAg 18-27-specific CD8+ T-cells.
-
Procedure:
-
Collect the expanded effector T-cells and wash them with Phosphate-Buffered Saline (PBS).
-
Stain the cells with R-PE-conjugated HLA-A*0201/FLPSDFFPSV tetramer and Cy-Chrome-conjugated anti-human CD8 monoclonal antibody for 30 minutes at room temperature.
-
Analyze the stained cells by flow cytometry to determine the percentage of CD8+ T-cells that are also tetramer-positive.[2]
-
4. Chromium (51Cr) Release Assay for Cytotoxicity Measurement
-
Objective: To measure the cytotoxic activity of HBcAg 18-27-specific CTLs.
-
Procedure:
-
Use T2 cells (for human CTLs) or P815 cells (for murine CTLs) as target cells.
-
Pre-incubate the target cells with the HBcAg 18-27 peptide.
-
Label the target cells with Na251CrO4 for 60 minutes at 37 °C.
-
Wash the labeled target cells three times.
-
Mix various concentrations of effector cells with a fixed number of target cells (e.g., 1 x 10^4) at different Effector to Target (E/T) ratios (e.g., 12.5, 25, 50, 100) in a 96-well plate.
-
Incubate the plate for 4 hours.
-
Measure the amount of 51Cr released into the supernatant, which is proportional to the extent of target cell lysis.[1][2][7]
-
5. IFN-γ ELISpot Assay
-
Objective: To determine the frequency of IFN-γ secreting T-cells upon stimulation with the HBcAg 18-27 peptide.
-
Procedure:
-
Coat a 96-well PVDF membrane-bottomed plate with a capture anti-human IFN-γ monoclonal antibody overnight at 4 °C.
-
Stimulate fresh PBMCs with 10 µg/mL of the mimetic peptide.
-
Add the stimulated cells to the coated plate (e.g., 5 x 10^3 cells/well) and incubate for 18 hours at 37 °C in a 5% CO2 incubator.
-
Wash the cells off and add a second biotinylated anti-IFN-γ monoclonal antibody.
-
Add streptavidin-alkaline phosphatase conjugate followed by the substrate to develop the spots.
-
Count the spots, where each spot represents a single IFN-γ secreting cell.[1]
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and workflows related to the HBcAg 18-27 peptide.
Figure 1: MHC Class I presentation pathway for the HBcAg 18-27 peptide.
Figure 2: Mechanism of CTL-mediated killing of HBV-infected hepatocytes.
Figure 3: A generalized experimental workflow for analyzing CTL responses.
Figure 4: JAK/STAT signaling pathway activated by a modified HBcAg 18-27 fusion protein.[10]
Conclusion
The HBV core antigen 18-27 peptide remains a cornerstone in the field of HBV immunology and therapeutic development. Its potent ability to elicit a strong and broad CTL response makes it an invaluable tool for researchers and a promising component for novel immunotherapies. A thorough understanding of its function, the methods to study its effects, and the underlying immunological pathways is essential for the continued development of effective treatments for chronic hepatitis B. This guide provides a comprehensive resource to support these endeavors.
References
- 1. wjgnet.com [wjgnet.com]
- 2. Therapeutic polypeptides based on HBV core 18-27 epitope can induce CD8+ CTL-mediated cytotoxicity in HLA-A2+ human PBMCs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Immune escape pathways from the HBV core18-27 CD8 T cell response are driven by individual HLA class I alleles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunization with the HBV core 18-27 epitope elicits CTL responses in humans expressing different HLA-A2 supertype molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scitechnol.com [scitechnol.com]
- 7. Therapeutic polypeptides based on HBcAg18-27 CTL epitope can induce antigen-specific CD8+ CTL-mediated cytotoxicity in HLA-A2 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Immune escape pathways from the HBV core18-27 CD8 T cell response are driven by individual HLA class I alleles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tapasin modification on the intracellular epitope HBcAg18-27 enhances HBV-specific CTL immune response and inhibits hepatitis B virus replication in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
